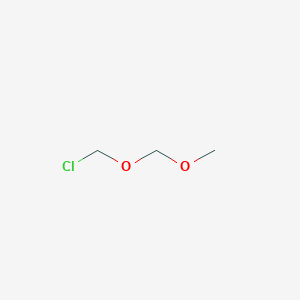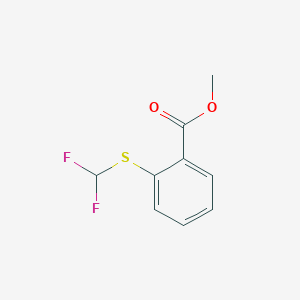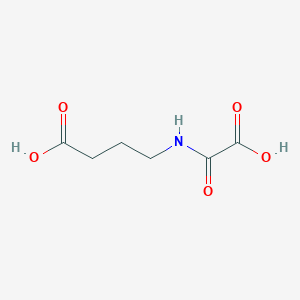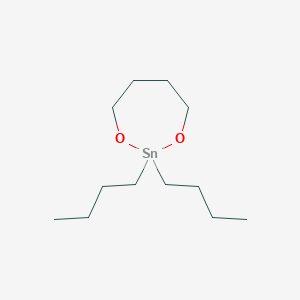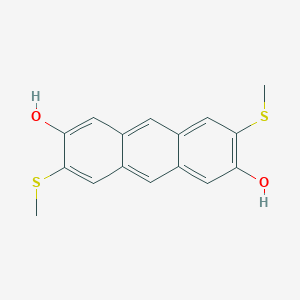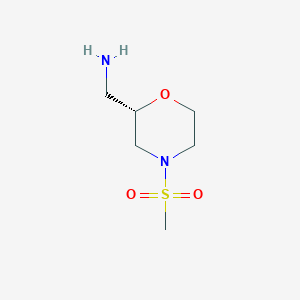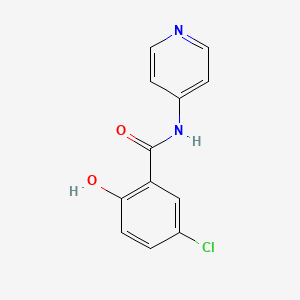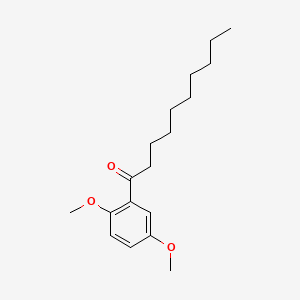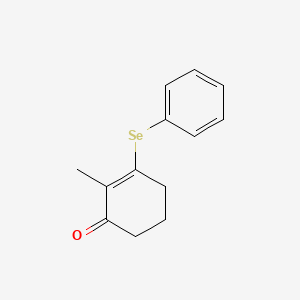
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H14OSe. This compound is notable for its unique structure, which includes a phenylselanyl group attached to a cyclohexenone ring. The presence of selenium in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one typically involves the reaction of 2-methylcyclohex-2-en-1-one with phenylselenyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding cyclohexenone.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: 2-Methylcyclohex-2-en-1-one.
Substitution: Various substituted cyclohexenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it a subject of interest in studies related to antioxidant properties and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on various biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials that require selenium-containing intermediates
Mechanism of Action
The mechanism of action of 2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one involves the interaction of its selenium moiety with biological molecules. Selenium is known to participate in redox reactions, and the compound can act as an antioxidant by neutralizing reactive oxygen species. The phenylselanyl group can also interact with specific enzymes, potentially inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the methyl and phenylselanyl groups.
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the phenylselanyl group.
Phenylselanyl derivatives: Other compounds containing the phenylselanyl group attached to different molecular backbones.
Uniqueness
2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of both the methyl and phenylselanyl groups on the cyclohexenone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
88841-84-3 |
|---|---|
Molecular Formula |
C13H14OSe |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-methyl-3-phenylselanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14OSe/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
YSUILCSSVWXVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


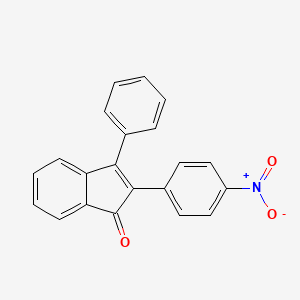
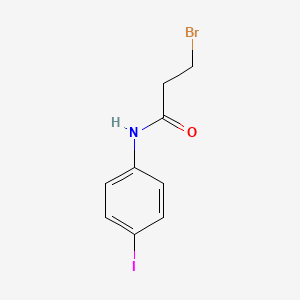
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
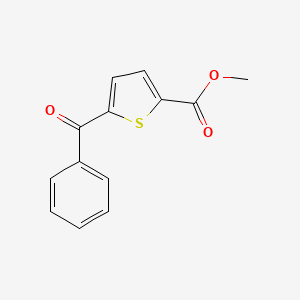
![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)
